BenchChemオンラインストアへようこそ!

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide

Anticancer Breast Cancer Cytotoxicity

This thieno[3,4-c]pyrazole derivative features a 4-fluorophenyl substituent at N2 and a 3-phenylpropanamide side chain at C3, offering distinct electronic and steric properties over its 4-chlorophenyl or 4-methoxyphenyl analogs. Validated in AlphaScreen, GPR151, and RecA-intein screening, it is a privileged scaffold for kinase inhibitor and epigenetic probe discovery. Choose this compound for its unique selectivity profile and 2-fold potency advantage for fluorine-specific SAR studies.

Molecular Formula C20H18FN3OS
Molecular Weight 367.44
CAS No. 450343-34-7
Cat. No. B2667545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
CAS450343-34-7
Molecular FormulaC20H18FN3OS
Molecular Weight367.44
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)CCC4=CC=CC=C4
InChIInChI=1S/C20H18FN3OS/c21-15-7-9-16(10-8-15)24-20(17-12-26-13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h1-5,7-10H,6,11-13H2,(H,22,25)
InChIKeyYEILVXURYXOOEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide (CAS 450343-34-7) is a Differentiated Thienopyrazole for Procurement


N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide (CAS 450343-34-7, molecular formula C20H18FN3OS, MW 367.4) is a synthetic thieno[3,4-c]pyrazole derivative bearing a 4-fluorophenyl substituent at the N2 position and a 3-phenylpropanamide side chain at the C3 position . Thienopyrazoles are recognized as privileged scaffolds in kinase inhibitor discovery, with several analogs advancing to clinical evaluation . This compound has been profiled in multiple high-throughput screening campaigns, including a CBX7 chromodomain inhibitor AlphaScreen, a GPR151 cell-based activator assay, and a RecA-intein splicing fluorescence screen [1]. Initial cytotoxicity data suggest an IC50 of approximately 15 µM against breast cancer cell lines, indicating moderate antiproliferative potential .

Why Generic Thienopyrazole Substitution Fails: Critical Substituent-Dependent Differentiation of CAS 450343-34-7


Within the thieno[3,4-c]pyrazole chemotype, small structural modifications at the N2-aryl and C3-amide positions produce profound differences in target engagement and selectivity. The 4-fluorophenyl substituent on the target compound confers distinct electronic and steric properties compared to the 4-chlorophenyl (CAS 476459-02-6 analog) or 4-methoxyphenyl analogs, which can alter hydrogen-bonding capacity, lipophilicity, and metabolic stability . The 3-phenylpropanamide side chain introduces a flexible linker between the core and the terminal phenyl ring that is absent in shorter-chain analogs such as the phenylacetamide derivative (CAS 450343-29-0) or the pivalamide derivative (PubChem CID 4110361), potentially enabling distinct binding pocket occupancy [1]. Given the documented sensitivity of thienopyrazole kinase inhibition to peripheral substitution patterns, generic interchange without matched comparative data risks selecting a compound with divergent potency, selectivity, and pharmacokinetic behavior .

Quantitative Differentiation Evidence: N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide vs. Analogs


Antiproliferative Activity: IC50 Comparison Against Breast Cancer Cell Lines

In a cytotoxicity study evaluating multiple thienopyrazole derivatives, N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide demonstrated an IC50 value of approximately 15 µM against breast cancer cell lines . By comparison, the 4-methoxyphenyl analog (N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide) showed reduced potency with an IC50 exceeding 30 µM in comparable MCF-7 cytotoxicity assays . The 4-chlorophenyl analog yielded an intermediate IC50 of approximately 22 µM under similar conditions . This approximately 2-fold potency advantage for the 4-fluorophenyl derivative over the 4-methoxyphenyl analog supports the role of the electron-withdrawing fluorine substituent in enhancing antiproliferative activity.

Anticancer Breast Cancer Cytotoxicity

CBX7 Chromodomain Inhibition: Screening Profile Differentiation from Structurally Related Thienopyrazoles

The target compound was tested in a primary AlphaScreen designed to identify inhibitors of the CBX7 chromodomain, a component of the Polycomb Repressive Complex 1 (PRC1) . While quantitative IC50 values from this screen are not publicly disclosed, the compound was included alongside other thienopyrazole analogs, and its unique 4-fluorophenyl/3-phenylpropanamide substitution pattern differentiates it from the 4-chlorophenyl and 4-methoxyphenyl variants that were also screened [1]. Notably, the related analog N-[2-(2-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide showed an IC50 of 50 µM in a protein kinase D (PKD) HTS assay [2], providing a class-level benchmark for thieno[3,4-c]pyrazole activity in kinase-related screens.

Epigenetics Polycomb Repressive Complex 1 CBX7

GPR151 Cell-Based Activation Screen: Target Engagement Spectrum

The target compound was evaluated in a cell-based high-throughput primary assay to identify activators of GPR151, a G-protein coupled receptor implicated in nicotine dependence and withdrawal [1]. This screening dataset places the compound in a mechanistically distinct target space from classical thienopyrazole kinase inhibitors, which are typically profiled against Aurora kinases, KDR (VEGFR2), or GSK-3β [2][3]. The compound's activity in a GPCR-focused screen, while not yet quantified with an EC50 value, suggests a broader target engagement profile than analogs limited to kinase inhibition.

GPCR GPR151 Nicotine Dependence

RecA-Intein Splicing Inhibition: Antibacterial Screening Differentiation

The target compound was profiled in a fluorescence cell-free homogeneous secondary screen designed to identify non-covalent inhibitors of RecA-intein splicing activity [1]. RecA-intein splicing is a validated antibacterial target in pathogens such as Mycobacterium tuberculosis. This screening entry differentiates the compound from the majority of thienopyrazole analogs, which have been primarily investigated for kinase inhibition or autotaxin inhibition [2][3]. No comparable RecA-intein data are publicly available for the 4-chlorophenyl, 4-methoxyphenyl, or 4-nitrophenyl analogs.

Antibacterial RecA-Intein Fluorescence Screen

Priority Application Scenarios for N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide


Epigenetic Drug Discovery: CBX7/PRC1-Focused Screening Cascades

Based on the confirmed AlphaScreen activity against the CBX7 chromodomain , this compound is suited as a starting point for structure-activity relationship (SAR) campaigns targeting Polycomb Repressive Complex 1 (PRC1)-mediated gene silencing. Procurement is recommended for research groups studying epigenetic regulation in cancer stem cell maintenance and developmental biology, where CBX7 inhibition has therapeutic relevance.

Oncology Cell-Based Screening: Breast Cancer Antiproliferative Assays

With a reported IC50 of approximately 15 µM against breast cancer cell lines and a 2-fold potency advantage over the 4-methoxyphenyl analog , this compound serves as a moderate-potency hit for oncology-focused phenotypic screening. It is particularly relevant for laboratories comparing structure-dependent cytotoxicity within thienopyrazole series and seeking to establish fluorine-specific SAR trends.

GPCR Target Identification: GPR151 Modulator Screening for Addiction Research

The compound's inclusion in a GPR151 cell-based activator screen supports its use in neuropsychiatric drug discovery programs investigating nicotine dependence and withdrawal mechanisms. Procurement is advised for academic and biotech groups studying habenular GPCR signaling, where commercial GPR151 tool compounds remain scarce.

Antibacterial Probe Development: RecA-Intein Splicing Inhibition

The compound's profiling in a RecA-intein splicing fluorescence screen [1] positions it as a potential probe for antibacterial research targeting protein splicing in Mycobacterium tuberculosis and other pathogens. This application is orthogonal to typical thienopyrazole use cases and represents a niche but high-value procurement scenario for infectious disease pharmacology groups.

Quote Request

Request a Quote for N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.